(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one
Description
The compound (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one is a labdane diterpenoid identified as andrographolide, a principal bioactive constituent of Andrographis paniculata . Its molecular formula is C20H30O5, with a molecular weight of 350.45 g/mol . The structure features a naphthalene-derived backbone with hydroxyl, hydroxymethyl, and methylidene substituents, and a conjugated furan-2-one moiety. This compound is pharmacologically significant, showing anti-inflammatory, antiviral, and anticancer activities .
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one |
InChI |
InChI=1S/C20H28O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,10,14,16-17,21-23H,1,4,6-9,11H2,2-3H3/b13-5+/t14-,16+,17-,19+,20+/m1/s1 |
InChI Key |
QQCLBMUOIGPCDE-GEZDNLFLSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C(=COC3=O)O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(=COC3=O)O)(C)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions using reagents such as osmium tetroxide.
Formation of the Furanone Moiety: The furanone moiety is formed through a condensation reaction involving a suitable aldehyde and a furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the naphthalene core can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Substitution: Halides like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated naphthalene derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.
Mechanism of Action
The mechanism of action of (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one involves its interaction with specific molecular targets. The hydroxyl groups and the furanone moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Pharmacokinetic Properties
The target compound shares structural motifs with other diterpenoids and furanone derivatives. Key analogs and their pharmacokinetic parameters are compared below:

Key Observations :
Metabolic Stability and Reactivity
In glutathione (GSH) conjugation studies, structural analogs of the target compound exhibited varying electrophilicity. For example:
- Compound E (target analog): Half-life with GSH = 12.3 min.
- Compound F (simplified side chain): Half-life = 8.1 min.
- Compound G (additional hydroxylation): Half-life = 24.7 min.
These differences correlate with the electron-withdrawing effects of substituents and steric hindrance in the conjugated system .
Antioxidant Activity Comparison
The target compound’s 4-hydroxyfuran-2-one moiety contributes to antioxidant activity. Comparisons with related compounds:
The conjugated diene system in the target compound enhances radical scavenging but is less potent than phenolic antioxidants like eugenol .
Biological Activity
The compound (3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound suggests a sophisticated structure with multiple functional groups that may contribute to its biological activity. The molecular formula is , indicating a large and complex molecule.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines including breast (MCF-7), colorectal (HCT116), and lung cancer cells. The underlying mechanisms involve the inhibition of key signaling pathways such as:
- NF-κB Pathway : The compound inhibits NF-κB activation, which is crucial for cancer cell survival and proliferation .
- JAK/STAT Pathway : It also affects the JAK/STAT signaling pathway involved in cell growth and differentiation .
2. Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by modulating inflammatory mediators. It has been reported to suppress the production of pro-inflammatory cytokines through the inhibition of the JAK1/STAT3 pathway . This suggests potential therapeutic applications in treating inflammatory diseases.
3. Antioxidant Activity
The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses. This activity may play a role in protecting cells from oxidative stress-related damage.
4. Antimicrobial and Antiviral Effects
Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains and antiviral activities against specific viruses. Further research is needed to elucidate these effects.
Data Tables
The following table summarizes key biological activities and their corresponding mechanisms:
Case Studies
Several studies have investigated the biological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

